1-(4-methoxyphenyl)-1H-tetrazole-5-thiol 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Brand Name: Vulcanchem
CAS No.: 13980-76-2
VCID: VC3702309
InChI: InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14)
SMILES: COC1=CC=C(C=C1)N2C(=S)N=NN2
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

CAS No.: 13980-76-2

Cat. No.: VC3702309

Molecular Formula: C8H8N4OS

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol - 13980-76-2

Specification

CAS No. 13980-76-2
Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
IUPAC Name 1-(4-methoxyphenyl)-2H-tetrazole-5-thione
Standard InChI InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14)
Standard InChI Key UFALKIBIWOKBDL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=S)N=NN2
Canonical SMILES COC1=CC=C(C=C1)N2C(=S)N=NN2

Introduction

Chemical Structure and Properties

1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol belongs to the tetrazole family, a group of synthetic organic heterocyclic compounds known for their high nitrogen content among stable heterocycles . The compound has the molecular formula C8H8N4OS, containing a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon), a thiol (-SH) substituent, and a 4-methoxyphenyl group .

While specific physicochemical data for 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is limited in the available literature, properties can be estimated by comparing with structurally similar compounds such as 1-(4-hydroxyphenyl)-2H-tetrazole-5-thione. Table 1 presents this comparative analysis.

Table 1. Comparison of Properties Between Related Tetrazole Compounds

Property1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol
Molecular FormulaC7H6N4OSC8H8N4OS
StructureContains hydroxyl group and thione moietyContains methoxy group and thiol moiety
Melting Point170°C (decomposition) Not specified in available data
Predicted Boiling Point332.8±44.0°C Expected to be comparable
Predicted Density1.63±0.1 g/cm³ Expected to be comparable
SolubilitySoluble in methanol (25mg/mL) Likely soluble in organic solvents
Predicted pKa9.05±0.15 Expected to differ due to structural variations
AppearanceWhite to almost white powder/crystal Not specified in available data

The substitution of the hydroxyl (-OH) group with a methoxy (-OCH3) group would likely increase lipophilicity and potentially impact the compound's solubility profile, particularly enhancing solubility in less polar organic solvents compared to its hydroxyl-containing analog.

Synthesis Methods

MethodCatalystReaction ConditionsReported YieldsReference
Microwave-assisted synthesisSc(OTf)₃Microwave, 130°C, 2h, DMFNot specified
Microwave-assisted synthesisBiCl₃Microwave, 160°C, 1h, i-PrOH/H₂O (3:1)Up to 99%
Microwave-assisted synthesisZnBr₂ or AcOHNot fully specified80-82%
Microwave-assisted synthesisMw-Pd/Co@CNT NPsMicrowave, 80°C, 10 min, DMF90-99%
Heterogeneous catalysisAmberlyst-1585°C, 12h, DMSO36-94%
Heterogeneous catalysisCu(II) immobilized on silica (CAES)DMSO75-96%
Three-component synthesisPVA@Cu(II) Schiff base complexRoom temperature, waterUp to 98%

Of particular relevance is the reaction of 4-methoxybenzonitrile with sodium azide using Amberlyst-15 as a catalyst, which has been reported to yield 5-(4-methoxyphenyl)-1H-tetrazole in 94% yield . This intermediate could subsequently be converted to the desired thiol derivative through appropriate thiolation reactions.

The microwave-assisted methods offer significant advantages in terms of reaction time and yield. For instance, the procedure using monodisperse Pd/Co nanoparticles decorated on multi-walled carbon nanotubes (Mw-Pd/Co@CNT NPs) completes in just 10 minutes and provides excellent yields (90-99%) . Such methodology represents an environmentally benign approach with simple protocols and ease of workup.

Reaction Mechanisms

The mechanism for the formation of 5-substituted 1H-tetrazoles typically involves a [3+2]-cycloaddition reaction. When catalyzed by transition metals such as copper, the mechanism likely proceeds through initial activation of the nitrile group by the metal catalyst, followed by cycloaddition with the azide to form the tetrazole ring .

In the Cu(II)-catalyzed synthesis, it is proposed that the Cu(II) species first activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. This is followed by a [3+2]-cycloaddition reaction between the activated nitrile and sodium azide, ultimately leading to the formation of the tetrazole ring .

For the three-component one-pot synthesis using PVA@Cu(II) Schiff base complex catalyst, the mechanism involves initial formation of an oxime from the aldehyde and hydroxylamine, followed by [3+2]-cycloaddition between the oxime and hydrazoic acid, and finally elimination of water to yield the tetrazole . This methodology could potentially be adapted for the synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol by using appropriate starting materials.

Applications in Scientific Research

1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol demonstrates remarkable versatility in its applications across multiple scientific disciplines. Table 3 summarizes the key areas where this compound finds significant utility.

Table 3. Applications of 1-(4-Methoxyphenyl)-1H-tetrazole-5-Thiol in Scientific Research

FieldApplicationDetailsReference
Pharmaceutical DevelopmentDrug synthesisKey intermediate in drugs targeting cardiovascular and neurological disorders
Agricultural ScienceAgrochemical formulationContributes to pest control and plant growth enhancement solutions
Analytical ChemistryMetal ion detectionFunctions as a reagent for environmental sample analysis
Material SciencePolymer enhancementImproves thermal stability and mechanical properties of materials
BiochemistryEnzyme inhibition studiesFacilitates research on protein interactions and biochemical pathways

Pharmaceutical Research

In pharmaceutical development, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol serves as a key intermediate in the synthesis of various drugs, particularly those targeting cardiovascular and neurological disorders . The tetrazole moiety is recognized as a bioisostere of carboxylic acid groups, making tetrazole-containing compounds valuable for drug design. The thiol functionality further enhances the compound's potential for forming coordination complexes with various metal ions, which can be exploited in the development of metallopharmaceuticals.

Agricultural Applications

In the agricultural sector, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol contributes to the formulation of agrochemicals that provide effective solutions for pest control and plant growth enhancement . The compound's potential role may include functioning as a protective group, a linker, or contributing directly to the bioactive properties of agricultural formulations.

The high nitrogen content of the tetrazole ring, combined with the reactivity of the thiol group, makes this compound potentially valuable for developing controlled-release formulations of agricultural chemicals, though specific mechanisms require further elucidation.

Analytical Chemistry

The compound's utility in analytical chemistry stems from its ability to act as a reagent in methods for detecting and quantifying metal ions in environmental samples . The thiol group in 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol can coordinate with various metal ions, potentially forming colored complexes that facilitate spectrophotometric determination of these ions.

This property is particularly valuable in environmental monitoring, where detection of heavy metals and other potentially harmful elements is critical. The specificity and sensitivity of analytical methods employing this compound would be interesting subjects for dedicated research.

Material Science Applications

In material science, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is incorporated into polymer formulations to enhance thermal stability and mechanical properties . The high nitrogen content of the tetrazole ring contributes to thermal resistance, while the thiol group can participate in crosslinking reactions, potentially improving the mechanical properties of the resulting materials.

Furthermore, the compound might serve as a precursor for the development of coordination polymers and metal-organic frameworks with unique properties, opening avenues for research in advanced materials with tailored characteristics.

Biochemistry Research

In biochemical research, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is utilized in studies exploring enzyme inhibition and protein interactions . The compound's structure allows it to interact with various biological targets, potentially through coordination with metal ions in metalloenzymes or through hydrogen bonding and hydrophobic interactions with protein binding sites.

These interactions contribute to a deeper understanding of biochemical pathways and may lead to the development of novel molecular tools for biological research. Specific mechanisms of enzyme inhibition by this compound would be a valuable focus for future investigations.

Future Research Directions

The multifaceted nature of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol suggests numerous promising avenues for future research. Table 4 outlines potential research directions that could significantly expand our understanding and application of this compound.

Table 4. Potential Future Research Directions

Research AreaFocusExpected Outcomes
Synthetic MethodologyDevelopment of greener, more efficient synthesis routesMore sustainable production methods with higher yields
Structure-Activity RelationshipsInvestigation of biological activities of derivativesIdentification of more potent compounds with targeted effects
Coordination ChemistryStudy of metal complexes with various transition metalsNew catalysts, sensors, and bioactive metal complexes
Materials DevelopmentExploration of novel polymer composites and nanostructuresAdvanced materials with enhanced properties for specific applications
Medicinal ChemistryEvaluation of potential therapeutic applicationsNew drug candidates for various disorders

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